molecular formula C19H22ClNO B1140468 Doxepin-d3 Hydrochloride CAS No. 347840-07-7

Doxepin-d3 Hydrochloride

Cat. No.: B1140468
CAS No.: 347840-07-7
M. Wt: 318.9 g/mol
InChI Key: MHNSPTUQQIYJOT-NJBVGFLXSA-N
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Description

Doxepin-d3 Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C19H22ClNO and its molecular weight is 318.9 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Treatment of Primary Insomnia : Low-dose doxepin hydrochloride (1, 3, and 6 mg) is investigated for treating primary insomnia in adult and geriatric patients. Its mechanism, involving H1 (histamine) receptor antagonism, may offer advantages over other insomnia medications (Singh & Becker, 2007).

  • Drug Delivery and Cellular Toxicity : Doxepin hydrochloride's poor oral bioavailability led to a study investigating ZIF-8 nanoparticles for drug delivery. This study assessed drug uptake and release in ZIF-8 frameworks and examined the in vitro cellular toxicity and viability on human prostate cancer cells (Dou et al., 2021).

  • Chronic Idiopathic Urticaria Treatment : Doxepin hydrochloride was evaluated in a placebo-controlled trial for chronic idiopathic urticaria treatment. It significantly reduced symptoms and required less concomitant antihistamine use compared to placebo (Goldsobel et al., 1986).

  • Topical Application for Atopic Dermatitis : Doxepin hydrochloride cream, indicated for atopic dermatitis and lichen simplex chronicus, was studied for its antipruritic effect, percutaneous absorption, and effect on skin testing (Karaz et al., 1995).

  • Interaction with Bovine Serum Albumin : A study examined the binding of doxepin hydrochloride to bovine serum albumin, evaluating binding parameters and conformational changes in BSA. Hydrogen bond and hydrophobic forces played a significant role in this interaction (Kandagal et al., 2006).

  • Pharmacokinetics in Atopic Dermatitis Treatment : The pharmacokinetic profile of doxepin was evaluated in subjects with atopic dermatitis. Topically applied doxepin alone or in combination with triamcinolone acetonide showed significant pruritus relief and similar pharmacokinetic parameters (Drake et al., 1999).

Mechanism of Action

Target of Action

Doxepin-d3 Hydrochloride, a tricyclic antidepressant (TCA), primarily targets the serotonin and norepinephrine reuptake transporters . By inhibiting these transporters, it increases the synaptic concentration of serotonin and norepinephrine, neurotransmitters that play crucial roles in mood regulation .

Mode of Action

This compound acts by inhibiting the reuptake of serotonin and norepinephrine at synaptic nerve terminals . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to improved mood and alleviation of depressive symptoms .

Biochemical Pathways

This compound affects the serotonin and norepinephrine pathways in the central nervous system . By inhibiting the reuptake of these neurotransmitters, it enhances their signaling and modulates the mood-regulating pathways . Additionally, it has been shown to suppress inflammatory reactions in C6-glioma cells through activation of the phosphatidylinositol-3-kinase-mediated protein kinase B (Akt) pathway .

Pharmacokinetics

This compound is metabolized primarily by the cytochrome P450 2C19 (CYP2C19) enzyme, with possible minor involvement of CYP1A2, CYP3A4, or CYP2C9 . Its metabolite, desmethyldoxepin (nordoxepin), also exhibits antidepressant effects . The plasma protein binding of doxepin and desmethyldoxepin is about 80%, allowing it to easily pass through the blood-brain-barrier . Deuterated forms of the drug have shown improved pharmacokinetic parameters, including increased maximum concentration in the plasma (Cmax), elimination half-life (t1/2), and area under the concentration-time curve (AUC) .

Result of Action

The action of this compound results in increased synaptic concentrations of serotonin and norepinephrine, leading to improved mood and alleviation of depressive symptoms . It also has anti-inflammatory effects, suppressing inflammatory reactions in C6-glioma cells .

Action Environment

Environmental factors can influence the action of this compound. For instance, the presence of other drugs metabolized by the same cytochrome P450 enzymes can affect its metabolism and efficacy . Furthermore, the deuterated forms of the drug have shown improved pharmacokinetic and pharmacodynamic profiles, indicating that isotopic deuteration can lead to better bioavailability and overall effectiveness .

Biochemical Analysis

Biochemical Properties

Doxepin-d3 Hydrochloride acts as a serotonin and noradrenaline reuptake inhibitor . It binds strongly to the histamine H1 and H2 receptors . This effect on histamine receptors indicates effectiveness in skin conditions . It also acts antagonistic on 5-hydroxytryptamine (serotonin) receptors, alpha 1 adrenergic receptors, and muscarinic cholinergic receptors .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . It is known to cause antidepressant, sedative, and anticholinergic effects .

Molecular Mechanism

The molecular mechanism of action of this compound is not entirely clear. It is known to be a selective histamine H1 receptor blocker . This effect on histamine receptors is responsible for the drug’s sleep-promoting properties . It may involve increasing the levels of norepinephrine, along with blocking histamine, acetylcholine, and serotonin .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows significant and sustained improvements in sleep maintenance and early morning awakenings over time . There was no evidence of rebound insomnia after Doxepin discontinuation .

Dosage Effects in Animal Models

In animal models, deuterated forms of Doxepin showed improved efficacy in the behavior paradigm, indicating improved pharmacological activity . The pharmacokinetic parameters indicated increased maximum concentration in the plasma (Cmax), elimination half-life (t1/2), and area under the concentration-time curve (AUC) in deuterated compounds .

Metabolic Pathways

This compound is metabolized in the liver by CYP2D6 and CYP2C19 . The major route of metabolism is demethylation to the active metabolite desmethyldoxepin . Another pathway is oxidation to doxepin N-oxide, which is then glucuronidated .

Transport and Distribution

This compound is lipophilic and can pass easily through the blood-brain-barrier . A close correlation between cerebrospinal fluid and plasma concentrations is seen for both Doxepin and desmethyldoxepin, which suggests that the blood-brain-barrier is constantly permeable to this compound and its metabolites .

Subcellular Localization

The subcellular localization of this compound is not explicitly known. Given its lipophilic nature and its ability to cross the blood-brain barrier, it is likely to be distributed throughout the cell

Properties

CAS No.

347840-07-7

Molecular Formula

C19H22ClNO

Molecular Weight

318.9 g/mol

IUPAC Name

(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N-methyl-N-(trideuteriomethyl)propan-1-amine;hydrochloride

InChI

InChI=1S/C19H21NO.ClH/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H/b17-11+;/i1D3;

InChI Key

MHNSPTUQQIYJOT-NJBVGFLXSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C)CC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31.Cl

SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl

Synonyms

11-(3-Dimethylaminopropylidene-d3)-6,11-dihydrodibenz[b,e]oxepin Hydrochloride; _x000B_Adapin-d3;  Aponal-d3;  Curatin-d3;  Quitaxon-d3;  Sinequan-d3; 

Origin of Product

United States

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